molecular formula C12H16N4O2 B4325198 2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER

2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER

Cat. No.: B4325198
M. Wt: 248.28 g/mol
InChI Key: YZBDWFFJKWVARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Diethoxybenzyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER typically involves the reaction of 3,4-diethoxybenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring. The reaction can be summarized as follows:

3,4-diethoxybenzyl chloride+sodium azideThis compound\text{3,4-diethoxybenzyl chloride} + \text{sodium azide} \rightarrow \text{this compound} 3,4-diethoxybenzyl chloride+sodium azide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Diethoxybenzyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

5-(3,4-Diethoxybenzyl)-1H-tetrazole has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit or activate specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxybenzyl)-1H-tetrazole
  • 5-(3,4-Dihydroxybenzyl)-1H-tetrazole
  • 5-(3,4-Dimethylbenzyl)-1H-tetrazole

Uniqueness

5-(3,4-Diethoxybenzyl)-1H-tetrazole is unique due to the presence of the diethoxybenzyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-[(3,4-diethoxyphenyl)methyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c1-3-17-10-6-5-9(7-11(10)18-4-2)8-12-13-15-16-14-12/h5-7H,3-4,8H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDWFFJKWVARQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NNN=N2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER
Reactant of Route 2
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-ETHOXY-4-(1H-1,2,3,4-TETRAAZOL-5-YLMETHYL)PHENYL ETHYL ETHER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.